molecular formula C13H19Cl2N5 B3017275 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2060008-63-9

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B3017275
CAS No.: 2060008-63-9
M. Wt: 316.23
InChI Key: FJOYFWOJMRJADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N5 and its molecular weight is 316.23. The purity is usually 95%.
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Scientific Research Applications

Aurora Kinase Inhibition in Cancer Treatment

The compound is noted for its potential in inhibiting Aurora A kinase, an enzyme implicated in cancer development. This inhibition may offer a therapeutic avenue in cancer treatment (ロバート ヘンリー, ジェームズ, 2006).

Enhancing Water Solubility for Adenosine Receptor Antagonism

Modifications of the compound, such as substituting the pyridin-4-yl moiety with a 1-(substituted)piperidin-4-yl ring, have improved water solubility, making it suitable for intravenous infusion. This enhancement is significant for its role as an adenosine receptor antagonist (Baraldi et al., 2012).

Antiviral Properties through Dihydroorotate Dehydrogenase Inhibition

The compound's derivatives have shown notable antiviral properties, specifically through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway. This mechanism presents a strategic target for antiviral drug development (Munier-Lehmann et al., 2015).

Development of Copper(II) Complexes

Copper(II) complexes based on this compound have been synthesized, showcasing potential in the field of coordination chemistry. These complexes exhibit interesting non-covalent interactions, which could have implications in various chemical applications (Bushuev et al., 2010).

Cytoprotective Antiulcer Activity

Some derivatives of the compound have been evaluated for cytoprotective antiulcer activity. This suggests its potential use in treating ulcers, highlighting its versatility in different therapeutic areas (Ikeda et al., 1996).

Synthesis in Crizotinib Development

This compound serves as a key intermediate in the synthesis of Crizotinib, an important drug used in cancer therapy. Its role in the synthesis process underlines its importance in pharmaceutical manufacturing (Fussell et al., 2012; Dong-ming, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Compounds containing these types of rings are often used in medicinal chemistry and could have a variety of biological activities .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for medicinal purposes, future research could involve testing its biological activity and potential therapeutic effects .

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.2ClH/c1-18-9-11(8-16-18)12-4-7-15-13(17-12)10-2-5-14-6-3-10;;/h4,7-10,14H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOYFWOJMRJADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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